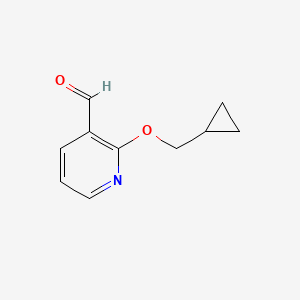

2-(Cyclopropylmethoxy)nicotinaldehyde

Description

2-(Cyclopropylmethoxy)nicotinaldehyde (CAS: 902835-88-5) is a nicotinaldehyde derivative substituted with a cyclopropylmethoxy group at the 2-position. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol . Aldehyde functionalities are commonly employed in organic synthesis for condensation, oxidation, or nucleophilic addition reactions. The cyclopropylmethoxy substituent may confer metabolic stability or influence lipophilicity, as seen in other drug candidates like roflumilast .

Properties

IUPAC Name |

2-(cyclopropylmethoxy)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-6-9-2-1-5-11-10(9)13-7-8-3-4-8/h1-2,5-6,8H,3-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOXNPSSZSDLDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902835-88-5 | |

| Record name | 2-(Cyclopropylmethoxy)nicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethoxy)nicotinaldehyde typically involves the reaction of nicotinaldehyde with cyclopropylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for 2-(Cyclopropylmethoxy)nicotinaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylmethoxy)nicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed:

Oxidation: 2-(Cyclopropylmethoxy)nicotinic acid.

Reduction: 2-(Cyclopropylmethoxy)nicotinyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Cyclopropylmethoxy)nicotinaldehyde has found applications in several scientific research areas:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s structure allows it to interact with cellular membranes and other biomolecules, influencing various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Nicotinaldehyde Core

Key Differences :

- Substituent Position : The 2-position substitution in the target compound vs. 6-position in the hydroxyethoxy analog may lead to divergent reactivity. For example, steric hindrance at the 2-position could influence nucleophilic attack on the aldehyde.

Pharmacologically Active Compounds with Cyclopropylmethoxy Groups

Comparison with 2-(Cyclopropylmethoxy)nicotinaldehyde :

- Functional Group Influence : While roflumilast and betaxolol use cyclopropylmethoxy groups for target binding, the aldehyde in 2-(Cyclopropylmethoxy)nicotinaldehyde lacks direct pharmacological activity but may serve as a precursor for bioactive molecules.

- Synthetic Utility : The aldehyde group in the target compound contrasts with the amide (roflumilast) or alcohol (betaxolol) functionalities, highlighting its role in forming Schiff bases or heterocycles .

Research Findings and Implications

- Metabolic Stability : Cyclopropylmethoxy groups, as in roflumilast, enhance resistance to oxidative metabolism . This property may extend to derivatives of 2-(Cyclopropylmethoxy)nicotinaldehyde.

- Reactivity : The aldehyde group facilitates reactions like nucleophilic addition, enabling access to imines or heterocycles critical in drug synthesis .

- Limitations : Data on the target compound’s physicochemical properties (e.g., solubility, melting point) are absent in the provided evidence , necessitating further experimental characterization.

Biological Activity

2-(Cyclopropylmethoxy)nicotinaldehyde is a synthetic compound derived from nicotinic acid, which has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for 2-(Cyclopropylmethoxy)nicotinaldehyde is . Its structure features a cyclopropyl group attached to a methoxy substituent on the nicotinaldehyde backbone, which may influence its interaction with biological targets.

Research indicates that 2-(Cyclopropylmethoxy)nicotinaldehyde may act through several mechanisms:

- Cholinergic Modulation : It has been suggested that this compound may function as a positive allosteric modulator at muscarinic receptors, particularly the M1 subtype, which is implicated in cognitive processes and neurodegenerative disorders such as Alzheimer's disease .

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, potentially mitigating oxidative stress in cellular environments.

Pharmacological Effects

The compound has been evaluated for various pharmacological effects:

- Neuroprotective Effects : In vitro studies have demonstrated that it can protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential utility in neurodegenerative diseases.

- Anti-inflammatory Activity : It has shown promise in reducing inflammation markers in cell cultures, indicating potential applications in treating inflammatory conditions.

Case Studies

Several studies have investigated the biological effects of 2-(Cyclopropylmethoxy)nicotinaldehyde:

-

Neuroprotection in Alzheimer's Models :

- A study conducted on murine models of Alzheimer's disease indicated that administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

-

Inflammation Reduction :

- In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in rats, treatment with 2-(Cyclopropylmethoxy)nicotinaldehyde led to significant decreases in pro-inflammatory cytokines such as TNF-α and IL-6.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.